

Stereochemistry and chirality of 1-Benzylpyrrolidine-2-carboxylic acid

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Compound of Interest

Compound Name: **1-Benzylpyrrolidine-2-carboxylic acid**

Cat. No.: **B450523**

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An In-depth Technical Guide on the Stereochemistry and Chirality of **1-Benzylpyrrolidine-2-carboxylic acid**

Introduction

1-Benzylpyrrolidine-2-carboxylic acid is a derivative of the amino acid proline, featuring a benzyl group attached to the nitrogen atom. This compound is a significant chiral building block in the field of medicinal chemistry and asymmetric synthesis.^[1] Its rigid pyrrolidine scaffold and the presence of a carboxylic acid functional group make it a versatile precursor for the synthesis of a wide range of biologically active molecules, including protease inhibitors and compounds targeting neurological and metabolic disorders.^{[1][2]}

The core of this molecule's utility lies in its stereochemistry. The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter, meaning **1-benzylpyrrolidine-2-carboxylic acid** exists as a pair of enantiomers: (S)-**1-benzylpyrrolidine-2-carboxylic acid** and (R)-**1-benzylpyrrolidine-2-carboxylic acid**. As is common in pharmacology, these enantiomers can exhibit vastly different biological activities and toxicological profiles, making stereochemical control during synthesis and analysis critically important.^[3] This guide provides a comprehensive overview of the stereochemistry, synthesis, resolution, and analysis of **1-benzylpyrrolidine-2-carboxylic acid** for researchers, scientists, and drug development professionals.

Stereochemistry and Chirality

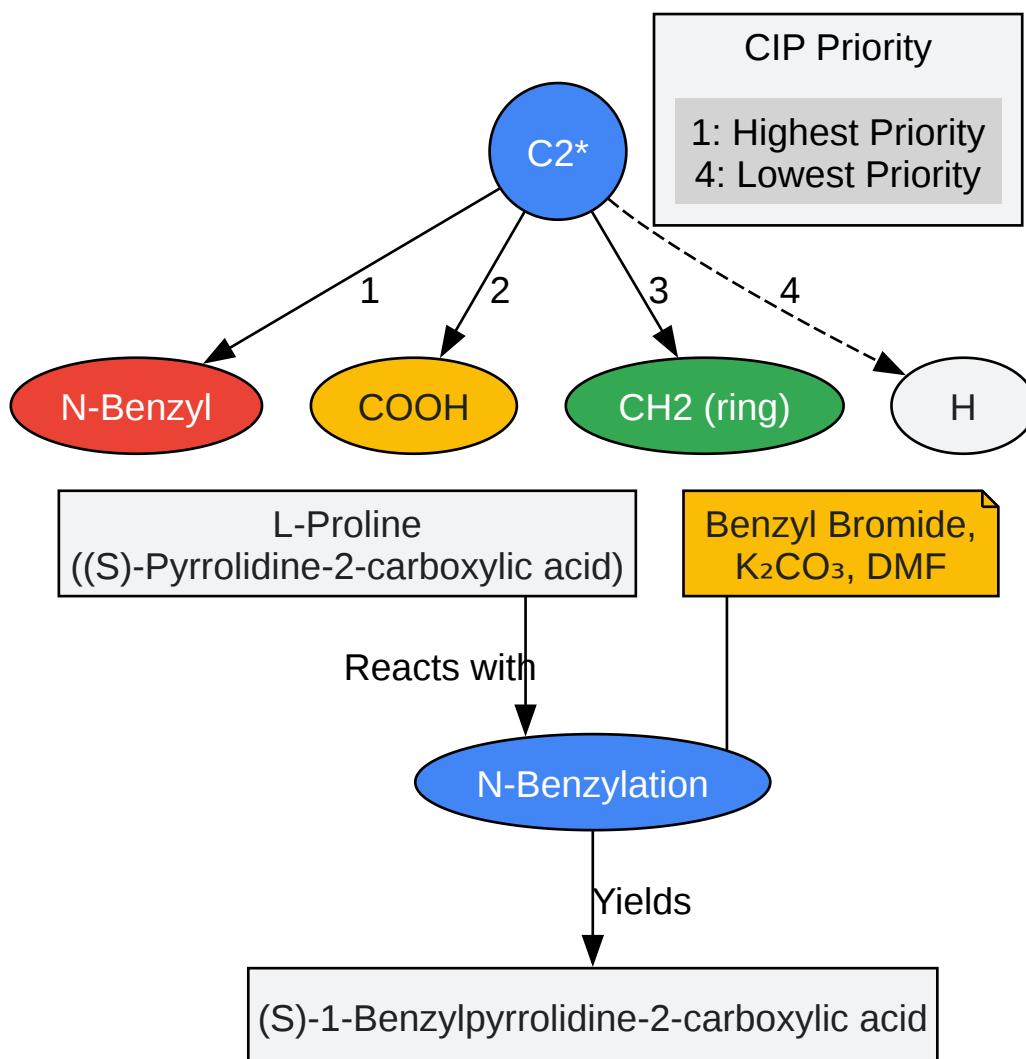
The chirality of **1-benzylpyrrolidine-2-carboxylic acid** originates from the tetrahedral carbon at the C2 position, which is bonded to four different substituent groups:

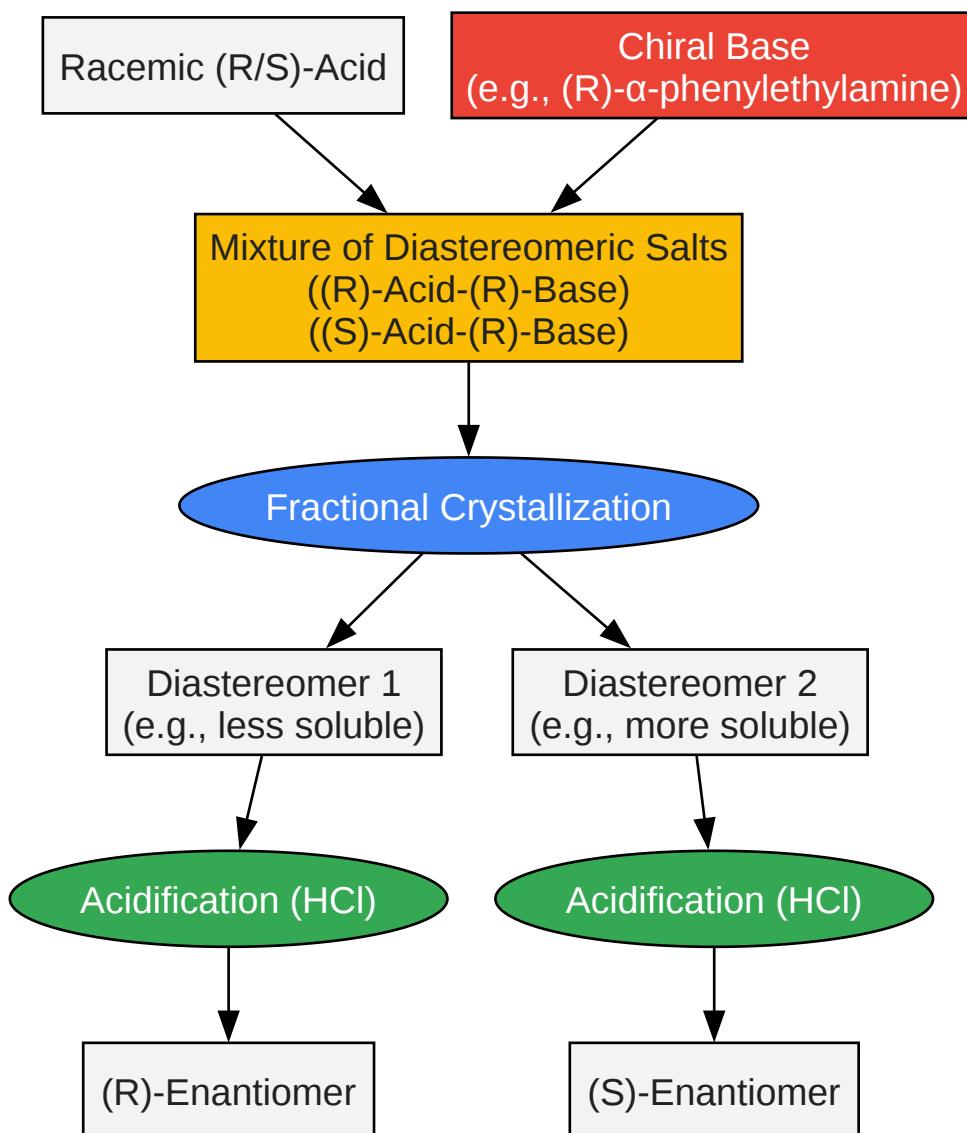
- The nitrogen atom of the pyrrolidine ring.
- The carboxylic acid group (-COOH).
- A methylene group (-CH₂-) within the ring.
- A hydrogen atom.

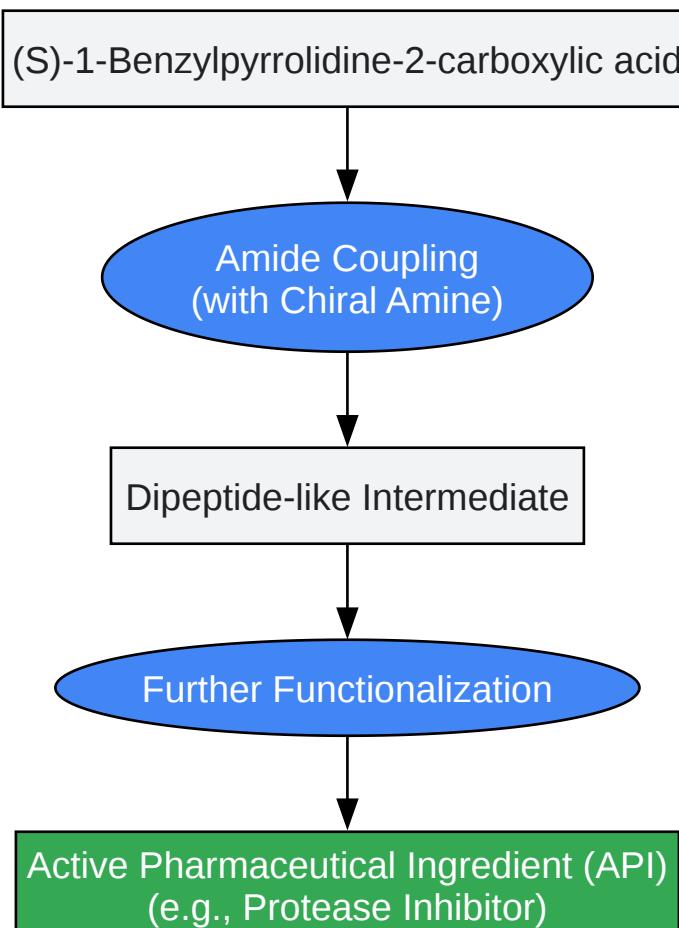
The spatial arrangement of these groups determines the absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. For the (S)-enantiomer, the priority of the substituents is as follows:

- -N(CH₂Ph)CH₂- (highest priority)
- -COOH
- -CH₂CH₂-
- -H (lowest priority)

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a counter-clockwise direction, designating it as (S). The (R)-enantiomer has the opposite spatial arrangement.







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References

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- 2. 1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
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